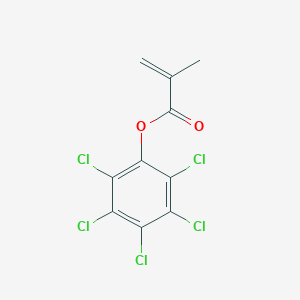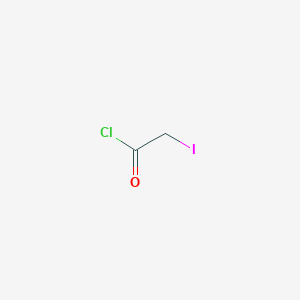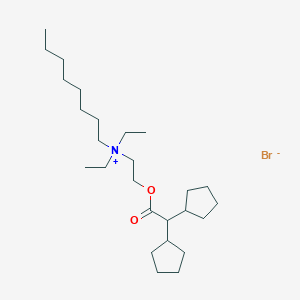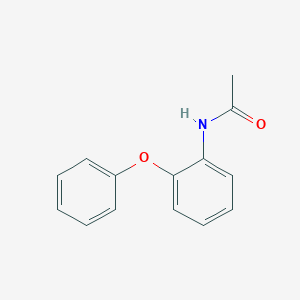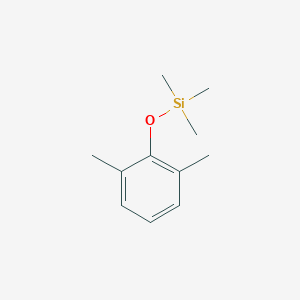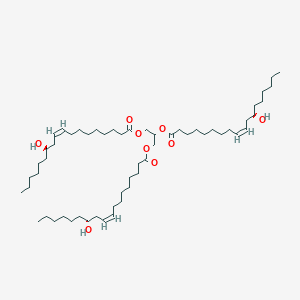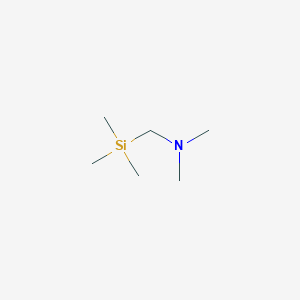
1,2-双(4-吡啶基)肼
描述
1,2-Bis(4-pyridyl)hydrazine is a chemical compound used in the synthesis of a novel Zn (II) coordination polymer . It is also known as 4,4’-Hydrazobispyridine and 4,4’-Hydrazodipyridine .
Synthesis Analysis
The synthesis of 1,2-Bis(4-pyridyl)hydrazine involves solvothermal reactions of Zn (NO3)2, 1,4-benzenedicarboxylic acid (H2bdc), and 4,4′-azopyridine (azpy) in different conditions . The in situ reduction of azpy to bphy was confirmed by single-crystal structures and LC-MS analyses of the acid-digested crystalline samples .Molecular Structure Analysis
The molecular structure of 1,2-Bis(4-pyridyl)hydrazine is characterized by single-crystal X-ray diffraction . The C–H⋯O and N–H⋯O hydrogen bonding interactions were found to stabilize the crystal structure .Chemical Reactions Analysis
1,2-Bis(4-pyridyl)hydrazine is involved in the formation of flexible porous coordination polymers via solvothermal in situ reduction reactions .Physical And Chemical Properties Analysis
The molecular weight of 1,2-Bis(4-pyridyl)hydrazine is 186.21 . Its formula is C10H10N4 . The InChI key is OFMNXXZKHSYCMQ-UHFFFAOYSA-N .科学研究应用
Synthesis of Coordination Polymers
1,2-Bis(4-pyridyl)hydrazine: is utilized in the synthesis of novel coordination polymers. These polymers are significant due to their potential applications in gas storage, separation technologies, and catalysis. The compound acts as a flexible ligand that can adjust its conformation to fit the coordination preferences of different metal ions .
Construction of Metal-Organic Frameworks (MOFs)
This compound serves as a building block for the construction of MOFs. MOFs are porous materials that have a high surface area and can be used for gas adsorption, drug delivery, and as catalysts in various chemical reactions. The ligand’s ability to form strong bonds with metal ions contributes to the stability and functionality of the MOFs .
In Situ Reduction Reactions
In scientific research, 1,2-Bis(4-pyridyl)hydrazine is involved in solvothermal in situ reduction reactions. This process is crucial for the preparation of certain materials with specific properties, such as those required for electronic or photonic devices .
Hydrogen Bonding Studies
The compound is also used in hydrogen bonding studies. Understanding hydrogen bonding interactions is essential for the design of new materials and for the comprehension of biological processes. The pyridyl groups in the compound can act as both hydrogen bond acceptors and donors, making it a versatile tool for such studies .
Development of Porous Materials
Researchers use 1,2-Bis(4-pyridyl)hydrazine to develop porous materials with large void spaces. These materials have applications in catalysis, molecular separation, and as scaffolds for the growth of other compounds .
Ligand for Transition Metal Complexes
The compound serves as a ligand for transition metal complexes. These complexes are studied for their magnetic properties, which can be applied in data storage technologies, and their catalytic activities, which are important in industrial chemical processes .
Photonic and Electronic Material Synthesis
1,2-Bis(4-pyridyl)hydrazine: is a precursor in the synthesis of materials used in photonics and electronics. Its role in forming coordination polymers with specific light absorption and emission properties is valuable for the development of optoelectronic devices .
Chemical Sensing and Detection
Finally, the compound is explored for its use in chemical sensing and detection. The ability of 1,2-Bis(4-pyridyl)hydrazine to bind selectively to certain metals or organic molecules makes it a candidate for the development of sensors that can detect trace amounts of substances for environmental monitoring or medical diagnostics .
作用机制
Target of Action
1,2-Bis(4-pyridyl)hydrazine (bphy) is primarily used in the construction of flexible porous coordination polymers . The primary targets of bphy are metal ions, such as zinc (Zn), which it coordinates to form complex structures .
Mode of Action
Bphy interacts with its targets through coordination bonds. In solvothermal reactions, bphy is formed via the in situ reduction of 4,4′-azopyridine (azpy) . It then coordinates with metal ions to form complex structures . The exact nature of these interactions and the resulting changes are dependent on the specific conditions of the reaction .
Biochemical Pathways
The biochemical pathways affected by bphy are primarily related to the formation of coordination polymers . These polymers can exhibit various properties, such as porosity, depending on their structure . The downstream effects of these pathways are largely dependent on the specific application of the resulting polymers .
Pharmacokinetics
As a chemical used in the synthesis of coordination polymers, its bioavailability is likely to be context-dependent and influenced by factors such as the specific reaction conditions and the presence of other compounds .
Result of Action
The molecular and cellular effects of bphy’s action are primarily seen in the formation of coordination polymers . These polymers can have various properties and potential applications, such as in gas storage or separation, where they can exhibit selectivity for certain gases .
Action Environment
The action, efficacy, and stability of bphy are highly influenced by environmental factors. For instance, the solvothermal reaction conditions, including temperature and solvent, can affect the formation of bphy and the resulting coordination polymers . Additionally, the presence of other compounds, such as metal ions and ligands, also plays a crucial role in determining the outcome of these reactions .
安全和危害
未来方向
1,2-Bis(4-pyridyl)hydrazine has been used in the synthesis of a novel Zn (II) coordination polymer . It has also been used in place of bpe/azoby to synthesize 1-dimensional coordination polymers . These studies suggest potential future directions for the use of 1,2-Bis(4-pyridyl)hydrazine in the synthesis of novel materials.
属性
IUPAC Name |
1,2-dipyridin-4-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMNXXZKHSYCMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NNC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-pyridyl)hydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,2-Bis(4-pyridyl)hydrazine contribute to the formation of porous coordination polymers?
A1: 1,2-Bis(4-pyridyl)hydrazine acts as a bridging ligand in the construction of coordination polymers. Its two pyridyl nitrogen atoms can coordinate to metal centers, facilitating the assembly of extended framework structures. [, ] The flexibility of the hydrazine (N-N) bond allows for conformational adjustments, potentially impacting the resulting pore size and shape within the polymer. []
Q2: What is significant about the in situ reduction of 4,4'-azopyridine to 1,2-Bis(4-pyridyl)hydrazine during solvothermal synthesis?
A2: The in situ reduction of 4,4'-azopyridine to 1,2-bis(4-pyridyl)hydrazine during solvothermal synthesis offers a unique pathway for generating bphy-containing coordination polymers. [, , ] This method eliminates the need to pre-synthesize bphy, simplifying the overall reaction procedure. Additionally, the reaction conditions, particularly temperature, can influence whether the azo bond is reduced, leading to diverse structures and properties. [, ]
Q3: Can you provide examples of how the structural diversity of these coordination polymers translates to different properties?
A3: The varying structural arrangements and interpenetration modes of coordination polymers synthesized with 1,2-bis(4-pyridyl)hydrazine result in a range of properties. For instance, while some exhibit low porosity, others, like those with a two-fold interpenetrated pcu topology, demonstrate gated sorption behavior and high selectivity for CO₂ over CH₄. [, ] The flexibility of the structures also contributes to these properties.
Q4: Have any luminescent properties been observed in coordination polymers containing 1,2-Bis(4-pyridyl)hydrazine?
A4: Yes, research suggests that coordination polymers incorporating 1,2-bis(4-pyridyl)hydrazine can exhibit luminescence. Studies indicate that these complexes display an intra-ligand π–π* transition, potentially enabling applications in areas like sensing and optoelectronics. [] Further investigation is needed to fully explore and understand the luminescence mechanisms and potential applications.
Q5: What analytical techniques are crucial for characterizing these coordination polymers?
A5: Characterizing coordination polymers containing 1,2-bis(4-pyridyl)hydrazine relies on various analytical techniques:
- Single-crystal X-ray diffraction: This technique provides detailed information about the crystal structure, including bond lengths, angles, and intermolecular interactions, which is essential for understanding the material's properties. [, , ]
- Powder X-ray diffraction (PXRD): PXRD helps identify the crystalline phases and assess the purity of the synthesized materials. It is also useful for studying structural changes upon guest molecule removal or adsorption. [, ]
- Gas sorption experiments: Analyzing the adsorption and desorption isotherms of gases like CO₂ and CH₄ helps evaluate the porosity, surface area, and selectivity of the porous coordination polymers. [, ]
- Thermogravimetric analysis (TGA): TGA provides information about the thermal stability of the materials and the decomposition temperatures of different components, including guest molecules. [, ]
- Liquid chromatography-mass spectrometry (LC-MS): This technique is helpful for confirming the in situ reduction of 4,4'-azopyridine to 1,2-bis(4-pyridyl)hydrazine by analyzing the digested crystalline samples. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



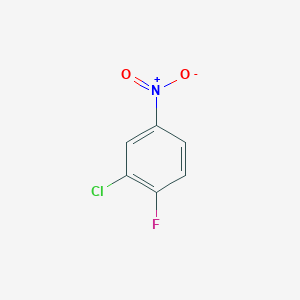
![(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone](/img/structure/B104757.png)
